4-Chloro-6-neopentylpyrimidine

Medicinal chemistry ADME prediction Chromatography method development

This 4-chloro-6-neopentylpyrimidine is the exact patented intermediate required for Amgen's BACE1 modulator program (US 8,822,485) and provides unique steric control in SNAr and Suzuki-Miyaura couplings, preventing the diarylation common with 4,6-dichloropyrimidine. Its increased logP (~3.2) and non-ionizable character improve organic-phase handling for CNS-targeted libraries. Procure this single, analytically standardized lot to ensure patent-track synthetic fidelity and avoid the analytical uncertainty introduced by unqualified generic chloropyrimidine replacements.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 1308869-67-1
Cat. No. B1433350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-neopentylpyrimidine
CAS1308869-67-1
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=CC(=NC=N1)Cl
InChIInChI=1S/C9H13ClN2/c1-9(2,3)5-7-4-8(10)12-6-11-7/h4,6H,5H2,1-3H3
InChIKeyOYVAUQZDHLXSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-neopentylpyrimidine (CAS 1308869-67-1): What Procurement Teams Must Verify Before Ordering This Halogenated Pyrimidine Building Block


4-Chloro-6-neopentylpyrimidine (IUPAC: 4-chloro-6-(2,2-dimethylpropyl)pyrimidine) is a halogenated pyrimidine derivative bearing a reactive chlorine atom at the 4-position and a sterically demanding neopentyl substituent at the 6-position . With a molecular formula of C₉H₁₃ClN₂ and a molecular weight of 184.66 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry programs, most notably in the preparation of beta-secretase (BACE1) modulator candidates [1]. Its predicted physicochemical profile—boiling point 248.8±20.0 °C, density 1.084±0.06 g/cm³, logP ~3.2, and pKa 0.82±0.26 —positions it as a moderately lipophilic, non-ionizable heterocyclic scaffold suitable for cross-coupling and nucleophilic aromatic substitution reactions.

Why 4-Chloro-6-neopentylpyrimidine Cannot Be Replaced by Off-the-Shelf Chloropyrimidines: Structural and Reactivity Differentiation


Generic chloropyrimidines such as 4,6-dichloropyrimidine or 4-chloro-6-methylpyrimidine lack the steric and lipophilic signature conferred by the neopentyl group. The 2,2-dimethylpropyl substituent at the 6-position introduces significant steric hindrance (estimated A-value comparable to tert-butyl, ~4.9 kcal/mol) that alters the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings at the 4-chloro site [1]. Moreover, this compound is explicitly claimed and exemplified as an intermediate in Amgen's BACE1 modulator patent family (WO2011063272 / US 8,822,485), meaning that procurement of an incorrect chloropyrimidine surrogate would derail a patent-track synthesis and break the chain of analytical comparability [2]. The neopentyl group also raises the predicted logP by approximately 1.3–1.8 log units relative to smaller 6-alkyl congeners [1], directly impacting chromatographic behavior, solubility in nonpolar media, and potential passive membrane permeability in cell-based assays—properties that cannot be replicated by simpler analoga [3].

Quantitative Evidence for 4-Chloro-6-neopentylpyrimidine Differentiation: Comparator-Backed Metrics for Scientific Selection


Lipophilicity Advantage: Predicted logP of 4-Chloro-6-neopentylpyrimidine vs. Smaller 6-Alkyl and 4,6-Dihalo Analogs

The neopentyl substituent at the 6-position increases the predicted octanol/water partition coefficient (logP) by approximately 1.3 to 1.75 log units relative to unsubstituted or smaller 6-alkyl chloropyrimidine comparators [1][2]. This lipophilicity differential is large enough to alter retention time in reversed-phase HPLC by several minutes and to shift the compound from a primarily aqueous-soluble fraction into the membrane-permeable domain, which is a critical consideration in cell-based screening campaigns where passive diffusion governs intracellular exposure [1].

Medicinal chemistry ADME prediction Chromatography method development

Patent-Cited Intermediate Status: 4-Chloro-6-neopentylpyrimidine as a Documented BACE1 Modulator Synthon in Amgen's Alzheimer's Program

4-Chloro-6-neopentylpyrimidine is explicitly listed as a reactant and intermediate in the synthesis of amino-heteroaryl beta-secretase modulators described in WO2011063272 (Amgen Inc.) [1][2]. The patent family—which includes US 8,822,485, US 20130018064, and related national-phase filings—discloses the compound as a precursor to 6-neopentylpyrimidine-containing final compounds with BACE1 modulatory activity [1]. In contrast, generic chloropyrimidines such as 4,6-dichloropyrimidine or 4-chloro-6-methylpyrimidine are not specifically cited in this patent family for the same synthetic route, meaning that substitution would represent a deviation from a documented, IP-protected synthetic path [2].

Alzheimer's disease BACE1 inhibitor Patent-track synthesis

BACE1 Biochemical Activity: Measured Ki Values as a Screening Baseline for Structure-Activity Relationship Studies

4-Chloro-6-neopentylpyrimidine has been evaluated in a recombinant human BACE1 biochemical assay and yielded a Ki value of approximately 61.6 µM (6.16 × 10⁴ nM) [1]. While this potency is modest—consistent with a minimal scaffold lacking the elaborated substituents required for high-affinity binding—it provides a quantitative baseline for structure-activity relationship (SAR) campaigns aimed at optimizing BACE1 inhibition from a pyrimidine core [1][2]. Advanced BACE1 inhibitors containing a 6-neopentylpyrimidine substructure have achieved low nanomolar potency (e.g., compounds in the iminopyrimidinone series with Ki values in the single-digit nanomolar range) [2], demonstrating that the neopentylpyrimidine fragment is a productive starting point amenable to potency optimization by several orders of magnitude.

BACE1 inhibition Alzheimer's disease Biochemical screening

Steric Differentiation in Cross-Coupling: How the Neopentyl Group at Position 6 Modulates 4-Position Reactivity vs. 4,6-Disubstituted Analogs

The neopentyl group at the 6-position exerts a steric shielding effect that differentiates the reactivity at the 4-chloro position from that of symmetrically 4,6-disubstituted pyrimidines [1][2]. In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent, and regioselective monocoupling requires careful stoichiometric control and often yields mixtures of mono- and diarylated products [2]. By contrast, in 4-chloro-6-neopentylpyrimidine, the bulky 2,2-dimethylpropyl group sterically deactivates the adjacent positions, directing palladium-catalyzed Suzuki-Miyaura cross-coupling exclusively to the 4-chloro site [1]. This built-in regiochemical control eliminates the need for protecting-group strategies or low-temperature kinetic discrimination, reducing the synthetic step count and improving isolated yields for the desired monoarylated product [1][3].

Suzuki-Miyaura coupling Regioselective synthesis Steric effects

pKa and Protonation State Differentiation: Impact on Extraction, Purification, and Salt Formation vs. 4-Amino or 2-Substituted Pyrimidines

The predicted pKa of the pyrimidine nitrogen atoms in 4-chloro-6-neopentylpyrimidine is 0.82±0.26, indicating that the compound remains essentially unprotonated across the entire pH range relevant to biological and most synthetic conditions (pH 1–14) . This extremely low basicity contrasts with 4-amino-6-neopentylpyrimidine analogs, where the electron-donating amino group raises the pyrimidine pKa into the 3–5 range, enabling differential extraction by pH adjustment . For process chemists, the near-zero basicity of the target compound means that it cannot be purified by acid-base extraction and will partition exclusively into the organic phase, simplifying workup protocols but precluding salt formation for crystallization-driven purification [1].

pKa prediction Extraction optimization Salt formation

Molecular Weight and Atom Economy: Comparison with 4-Bromo-6-neopentylpyrimidine for Scale-Up Cost Modeling

The chloro derivative (MW 184.66 g/mol) offers a mass efficiency advantage over the corresponding 4-bromo-6-neopentylpyrimidine (MW 229.12 g/mol, CAS 2092664-16-7) . On a molar basis, the bromo analog is approximately 24% heavier, translating directly into higher shipping, storage, and per-mole reagent costs for equivalent synthetic transformations. Furthermore, the C–Cl bond (bond dissociation energy ~397 kJ/mol) is less reactive toward oxidative addition than the C–Br bond (~317 kJ/mol), providing a wider window for chemoselective functionalization when other reactive halides are present in the substrate [1]. For procurement teams, the chloro variant typically commands a lower unit price per gram due to simpler synthetic access (chlorination of the corresponding hydroxypyrimidine with POCl₃) [1].

Process chemistry Halogen exchange Cost modeling

Prioritized Procurement-Relevant Application Scenarios for 4-Chloro-6-neopentylpyrimidine (CAS 1308869-67-1)


Medicinal Chemistry: BACE1 Inhibitor Lead Optimization Using Patent-Documented Intermediates

Medicinal chemistry teams targeting beta-secretase (BACE1) for Alzheimer's disease can use this compound as the exact intermediate specified in Amgen's patent family (US 8,822,485) to build 6-neopentylpyrimidine-containing BACE1 modulators [1]. The documented BACE1 Ki of 61.6 µM provides a quantitative baseline for SAR studies [2]. Researchers can perform Suzuki-Miyaura coupling at the 4-chloro position to install aryl, heteroaryl, or vinyl boronic acid partners, generating focused libraries while maintaining the neopentyl group that contributes to the favorable CNS drug-like properties observed in advanced leads such as PF-06462894 [3].

Synthetic Methodology Development: Regioselective Cross-Coupling on Sterically Biased Pyrimidine Scaffolds

Academic and industrial methodology groups studying regioselectivity in palladium-catalyzed cross-couplings can employ this compound as a model substrate with built-in steric differentiation [1]. Unlike 4,6-dichloropyrimidine—which yields mixtures of mono- and diarylated products—the neopentyl group at position 6 directs coupling exclusively to the 4-chloro site, providing cleaner reaction profiles for kinetic and mechanistic studies [2]. This property also makes the compound an attractive building block for constructing unsymmetrical 4,6-disubstituted pyrimidine libraries via sequential functionalization strategies [3].

Process Chemistry and Scale-Up: Cost-Efficient Chloropyrimidine Building Block with Favorable Physicochemical Handling Properties

Process development teams evaluating scale-up routes to neopentylpyrimidine-containing APIs should prioritize the 4-chloro variant over the corresponding 4-bromo analog due to the 24% lower molecular weight (184.66 vs. 229.12 g/mol) and typically lower procurement cost [1]. The predicted boiling point of 248.8 °C and density of 1.084 g/cm³ facilitate standard organic-phase handling and distillation-based purification if needed [2]. The compound's logP of ~3.2 ensures ready solubility in common organic solvents (dichloromethane, THF, toluene), while its near-zero pKa eliminates complications from pH-dependent partitioning during aqueous workup [3].

Analytical Reference Standard and Chromatography Method Development

Analytical chemistry groups developing HPLC or LC-MS methods for reaction monitoring of neopentylpyrimidine syntheses can use characterized lots of this compound as a retention-time and mass-spectral reference standard [1]. The predicted logP of 3.2 [1] provides an anchor point for reversed-phase gradient method development; its UV chromophore (pyrimidine ring, λmax ~260 nm) enables detection at standard wavelengths [2]. The compound's single reactive chlorine atom and defined isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1) provide unambiguous mass-spectral identification, distinguishing it from the dibromo or dichloro analogs that display more complex isotope clusters [3].

Quote Request

Request a Quote for 4-Chloro-6-neopentylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.